molecular formula C14H8F4O B12076883 4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde

4'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde

Cat. No.: B12076883
M. Wt: 268.21 g/mol
InChI Key: ANKGDKAKTRDPFD-UHFFFAOYSA-N
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Description

4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is an aromatic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxylic acid.

    Reduction: 4’-Fluoro-3-(trifluoromethyl)biphenyl-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H8F4O

Molecular Weight

268.21 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C14H8F4O/c15-13-3-1-10(2-4-13)11-5-9(8-19)6-12(7-11)14(16,17)18/h1-8H

InChI Key

ANKGDKAKTRDPFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C(F)(F)F)F

Origin of Product

United States

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